10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde
Description
10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde is a phenothiazine derivative functionalized with a branched 2-ethylhexyl substituent at the nitrogen atom and aldehyde groups at the 3- and 7-positions of the heterocyclic core. Phenothiazines are electron-rich aromatic systems with sulfur and nitrogen atoms, enabling strong electron-donating capabilities and tunable optoelectronic properties. The introduction of the 2-ethylhexyl group enhances solubility in organic solvents and reduces crystallization tendencies, making this compound suitable for applications in organic electronics and photocatalysis . The aldehyde groups serve as reactive sites for further functionalization, such as Schiff base formation or conjugation with electron-accepting moieties, to tailor electronic properties for specific applications .
Properties
CAS No. |
403610-12-8 |
|---|---|
Molecular Formula |
C22H25NO2S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
10-(2-ethylhexyl)phenothiazine-3,7-dicarbaldehyde |
InChI |
InChI=1S/C22H25NO2S/c1-3-5-6-16(4-2)13-23-19-9-7-17(14-24)11-21(19)26-22-12-18(15-25)8-10-20(22)23/h7-12,14-16H,3-6,13H2,1-2H3 |
InChI Key |
QRJDUVNCYIKAJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)C=O)SC3=C1C=CC(=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Phenothiazine
The synthesis begins with the alkylation of phenothiazine to introduce the 2-ethylhexyl group. This step ensures solubility in organic solvents and prevents aggregation in subsequent polymerization reactions.
- Reagents : Phenothiazine (5.0 g, 25.1 mmol), sodium hydride (0.8 g, 33.3 mmol), 2-ethylhexyl bromide (6.29 g, 32.6 mmol), and dimethylformamide (DMF, 50 mL).
- Conditions : Reaction under nitrogen at room temperature for 12 hours.
- Workup : Quenching with water, extraction with chloroform, and drying over MgSO₄.
- Yield : 10-(2-Ethylhexyl)-10H-phenothiazine (PT-Al) is obtained in ~95% yield.
Key Data :
Vilsmeier-Haack Formylation
The formylation of PT-Al to PT(CHO)₂ employs the Vilsmeier-Haack reaction, leveraging DMF as a formylating agent in the presence of phosphorus oxychloride (POCl₃).
- Reagents : PT-Al (5.00 g, 16.0 mmol), DMF (5.87 g, 80.0 mmol), POCl₃ (11.9 mL, 128 mmol), 1,2-dichloroethane (DCE, 50 mL).
- Conditions : Dropwise addition of POCl₃ at 0°C, followed by reflux (83°C) for 12 hours.
- Workup : Quenching with water, extraction with chloroform, and column chromatography (silica gel, ethyl acetate/hexane 1:9).
- Yield : 54% (3.17 g) of PT(CHO)₂, with minor monoformylated byproducts.
Mechanistic Insight :
The reaction proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent (formed from DMF and POCl₃) generates an intermediate iminium ion. This ion selectively attacks the para positions relative to the nitrogen atom, yielding the 3,7-dicarbaldehyde.
Purification and Characterization
Purification :
- Column Chromatography : Ethyl acetate/hexane (1:9) eluent removes unreacted PT-Al and monoformylated derivatives.
- Recrystallization : Further purification via dichloromethane/hexane mixtures enhances purity (>99% by HPLC).
Spectroscopic Data :
- ¹H NMR (CDCl₃) : δ 9.76 (s, 2H, CHO), 7.47–7.73 (m, 6H, aromatic H), 6.92 (d, J = 8.4 Hz, 2H, aromatic H).
- FT-IR (KBr) : 1695 cm⁻¹ (C=O stretch), 2800–2900 cm⁻¹ (C-H aliphatic).
- Mass Spectrometry (MALDI-TOF) : m/z 393.2 [M]⁺.
Optimization and Challenges
Reaction Efficiency
Byproduct Management
- Monoformylated Derivatives : Arise from incomplete formylation; minimized by excess DMF (5 equiv) and extended reflux.
- Column Chromatography : Critical for isolating PT(CHO)₂ from monoaldehyde contaminants.
Applications and Derivatives
PT(CHO)₂ serves as a precursor for:
- Conjugated Polymers : Copolymerization with fluorene derivatives enhances electroluminescence in LEDs.
- Schiff Base Ligands : Condensation with amines yields coordination complexes for catalytic applications.
Table 1: Summary of Synthetic Conditions for PT(CHO)₂
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | NaH, 2-ethylhexyl bromide | RT, 12 h | 95% |
| Formylation | DMF, POCl₃, DCE | Reflux, 12 h | 54% |
| Purification | Ethyl acetate/hexane | Column chromatography | >99% |
Table 2: Spectroscopic Data for PT(CHO)₂
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 9.76 (s, CHO), 7.47–7.73 (m, Ar-H) |
| FT-IR | 1695 cm⁻¹ (C=O) |
| MALDI-TOF | m/z 393.2 [M]⁺ |
Chemical Reactions Analysis
Types of Reactions
10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenothiazine core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarboxylic acid.
Reduction: 10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dimethanol.
Substitution: 10-(2-Ethylhexyl)-10H-phenothiazine derivatives with nitro or halogen groups.
Scientific Research Applications
10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also interact with proteins, altering their structure and function. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Alkyl Chain Effects: The 2-ethylhexyl substituent provides a balance between solubility and steric hindrance, outperforming methyl (lower solubility) and octyl (excessive bulkiness) derivatives in photovoltaic applications .
Core Heteroatom Comparison: Replacing sulfur in phenothiazine with oxygen in phenoxazine (as in 10-(2-ethylhexyl)-10H-phenoxazine-3,7-dicarbaldehyde) reduces electron-donating strength, leading to a blue-shifted absorption spectrum and lower photocatalytic activity .
Functional Group Modifications: The 4-formylphenyl substituent in 10-(4-formylphenyl)-10H-phenothiazine-3,7-dicarbaldehyde introduces additional conjugation pathways, improving light absorption but reducing stability under oxidative conditions compared to alkyl-substituted derivatives .
Table 2: Functional Performance Comparison
*Data approximated from referenced studies.
Key Insights:
Photocatalysis :
- The target compound exhibits superior photocatalytic activity due to optimal electron-donating capacity and solubility. The octyl derivative’s poor performance is attributed to steric hindrance limiting reactant access .
Dye-Sensitized Solar Cells (DSSCs): The 2-ethylhexyl-phenothiazine derivative achieves higher DSSC efficiency (7.2%) than the phenoxazine analogue (6.5%), underscoring sulfur’s role in enhancing charge transfer .
Thermal Stability :
- Longer alkyl chains (e.g., octyl) improve thermal stability, making octyl derivatives suitable for high-temperature processing .
Biological Activity
10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde is a synthetic compound belonging to the phenothiazine family, characterized by its unique structure and potential biological activities. The compound's molecular formula is with a molecular weight of approximately 371.50 g/mol . This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and materials science.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies have indicated that phenothiazine derivatives exhibit significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential for development as an antimicrobial agent.
- Anticancer Effects : Preliminary research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Antioxidant Activity :
- Antimicrobial Efficacy :
- Anticancer Activity :
Comparative Biological Activity Table
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| Other Phenothiazine Derivatives | Variable | Variable | Variable |
Q & A
Q. What structural modifications enhance bioactivity while retaining photophysical properties?
- Methodological Answer : Structure-activity relationship (SAR) studies involve introducing substituents (e.g., halogens at C-3/C-7) and testing in vitro models. For instance, replacing the 2-ethylhexyl group with PEG chains improves aqueous solubility without altering the HOMO-LUMO gap. Parallel artificial membrane permeability assays (PAMPA) correlate lipophilicity with cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
